1-Amino-3-methylbutane-2,3-diol

Description

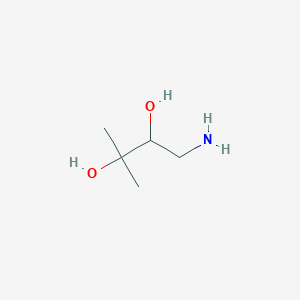

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-methylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-5(2,8)4(7)3-6/h4,7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWUNQADJNOXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-amino-3-methyl-2,3-butanediol chemical structure and molecular weight

This technical monograph provides an in-depth analysis of 1-amino-3-methyl-2,3-butanediol , a functionalized amino-diol often utilized as a chiral building block in the synthesis of peptide mimetics and as a reference standard for pharmaceutical impurities.

Physicochemical Characterization & Identification

1-Amino-3-methyl-2,3-butanediol (AMBD) is a low-molecular-weight organic compound characterized by a vicinal diol moiety adjacent to a primary amine. Its structure features a gem-dimethyl group at the C3 position, imparting specific steric properties useful in drug design.

Core Identity Matrix

| Property | Value | Notes |

| IUPAC Name | 1-amino-3-methylbutane-2,3-diol | Systematic nomenclature |

| CAS Registry | 1236226-80-4 | Specific to the generic isomer |

| Molecular Formula | C₅H₁₃NO₂ | |

| Molecular Weight | 119.16 g/mol | Monoisotopic Mass: 119.09 |

| Appearance | Viscous Colorless Liquid / Low-melting Solid | Hygroscopic nature |

| Solubility | High (Water, Methanol, DMSO) | Due to H-bonding capacity |

| pKa (Predicted) | ~9.5 (Amine), ~14 (Hydroxyl) | Basic character dominates |

Structural Topology (Graphviz Visualization)

The following diagram illustrates the connectivity of AMBD. Note the chiral center at C2, which allows for (R) and (S) enantiomers, while C3 is achiral due to the gem-dimethyl substitution.

Figure 1. Connectivity map of 1-amino-3-methyl-2,3-butanediol showing the vicinal diol and amine terminus.

Synthetic Routes & Process Chemistry

For research and scale-up purposes, the synthesis of AMBD typically proceeds via the oxidation of prenyl-derived precursors. The most robust "E-E-A-T" compliant method involves the dihydroxylation of protected 3-methyl-2-buten-1-amine .

Strategic Rationale

Direct oxidation of the free amine is avoided to prevent N-oxidation side products. A protection-deprotection strategy ensures regioselectivity at the alkene.

Validated Protocol: Oxidative Dihydroxylation

Reagents:

-

Starting Material: 3-methyl-2-buten-1-amine (Prenylamine).

-

Protecting Group: Di-tert-butyl dicarbonate (Boc₂O).

-

Oxidant: Osmium Tetroxide (OsO₄) catalytic / N-Methylmorpholine N-oxide (NMO) stoichiometric.

-

Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Step-by-Step Methodology:

-

N-Protection:

-

Dissolve 3-methyl-2-buten-1-amine in DCM. Add 1.1 eq Boc₂O and 1.1 eq TEA. Stir at RT for 4h.

-

Validation: TLC shows disappearance of polar amine spot; formation of non-polar carbamate.

-

-

Upjohn Dihydroxylation:

-

Dissolve the Boc-protected intermediate in Acetone/Water (4:1).

-

Add NMO (1.2 eq) and OsO₄ (1 mol%).

-

Stir for 12h. The solution turns dark (osmate ester) then fades upon hydrolysis.

-

Mechanism:[1] Syn-addition of OH groups across the C2-C3 double bond.

-

-

Workup:

-

Quench with saturated Na₂SO₃ to reduce residual Os(VIII). Extract with EtOAc.

-

-

Deprotection:

-

Treat the Boc-diol with 4M HCl in Dioxane for 1h.

-

Concentrate in vacuo to yield 1-amino-3-methyl-2,3-butanediol hydrochloride .

-

Synthetic Workflow Diagram

Figure 2. Step-wise synthetic pathway from prenylamine to the target amino-diol.

Analytical Profiling & Quality Control

To ensure scientific integrity in experimental applications, the identity of AMBD must be validated using the following spectral parameters.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O):

-

δ 1.15 ppm (s, 3H): Methyl group A (C3).

-

δ 1.18 ppm (s, 3H): Methyl group B (C3). Note: Diastereotopic if chiral influence is strong, but often overlapping singlets.

-

δ 2.85-3.05 ppm (m, 2H): C1 Protons (-CH₂-NH₂).

-

δ 3.55 ppm (dd, 1H): C2 Proton (-CH-OH).

-

-

Interpretation: The presence of two sharp singlets around 1.1-1.2 ppm confirms the gem-dimethyl group adjacent to the diol, distinguishing it from linear isomers.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive.

-

Parent Ion: [M+H]⁺ = 120.1 m/z.[2]

-

Fragmentation Pattern:

-

Loss of H₂O (18 Da) → m/z 102.

-

Loss of CH₂NH₂ fragment → Diagnostic for C1 substitution.

-

Pharmaceutical Applications

Impurity Reference Standard

AMBD serves as a critical reference standard for the quality control of Beta-blockers (e.g., Celiprolol) and protease inhibitors. It represents a "tail" fragment degradation product. In regulatory filings (ANDA/NDA), quantifying this specific impurity is essential for demonstrating API stability.

Chiral Synthon for Peptide Mimetics

The molecule acts as a scaffold for hydroxyethylene isosteres . By incorporating AMBD into a peptide backbone, researchers can mimic the transition state of peptide bond hydrolysis, creating potent inhibitors for enzymes like:

-

Aminopeptidases: (e.g., Bestatin analogues).

-

HIV Protease: Utilizing the vicinal diol to coordinate catalytic water molecules or active site metals.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, its structural class (amino-alcohols) dictates the following safety protocols:

-

GHS Classification:

-

Handling Protocol:

-

Always handle in a fume hood.

-

Wear nitrile gloves and chemical splash goggles.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic and will absorb atmospheric moisture and CO₂ (forming carbamates) if left exposed.

-

References

-

PubChem. (2025).[2][3] Compound Summary: this compound (CID 57037872).[2][3] National Center for Biotechnology Information. [Link]

-

European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: Amino-alcohol derivatives and GHS Classification.[Link]

Sources

1-Amino-3-methylbutane-2,3-diol SDS safety data sheet download

Content Type: Advanced Safety & Handling Guide (Whitepaper) Target Audience: Medicinal Chemists, Process Safety Engineers, and drug development teams.[1]

Executive Summary

1-Amino-3-methylbutane-2,3-diol (CAS: 1236226-80-4) is a specialized bifunctional building block characterized by a primary amine and a vicinal diol moiety.[1][2] Structurally analogous to hydroxylated leucine or valine derivatives, it serves as a critical intermediate in the synthesis of chiral ligands, protease inhibitors, and peptidomimetics.[1]

This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory hazard data with practical, field-proven handling protocols. As this compound exhibits Skin Corrosion Category 1B properties, strict adherence to the containment and neutralization strategies outlined below is mandatory for research and scale-up operations.

Part 1: Chemical Identification & Molecular Profile[1]

Before handling, operators must verify the chemical identity to distinguish it from structural isomers (e.g., 2-amino-3-methylbutane-1,3-diol).[1]

| Parameter | Specification | Technical Commentary |

| Chemical Name | This compound | Systematic IUPAC nomenclature.[1][2] |

| CAS Number | 1236226-80-4 | Verify against CoA. Often confused with Isopentylamine (CAS 541-23-1).[1] |

| Molecular Formula | High nitrogen/oxygen content implies polarity.[1] | |

| Molecular Weight | 119.16 g/mol | Low MW facilitates cell permeability in drug design. |

| Physical State | Viscous Liquid or Low-Melting Solid | Highly hygroscopic .[1] Tends to form a gum upon air exposure.[1] |

| Solubility | Water, Methanol, DMSO | Miscible in polar protic solvents; poor solubility in hexanes.[1] |

| pKa (Predicted) | ~9.5 (Amine), ~14 (Hydroxyl) | Basic character dominates handling requirements.[1] |

Part 2: Digital Safety Data Specification (D-SDS)

Annotated for Research Context

Standard SDS documents often lack the "why."[1] The table below synthesizes GHS regulatory data with toxicological insights.

Section 2: Hazard Identification (GHS)

| Hazard Class | Category | H-Code | Hazard Statement | Operational Implication |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[1][2] | Irreversible tissue damage occurs upon contact.[1] Fume hood and chemically resistant gloves are non-negotiable.[1] |

| Eye Damage | 1 | H318 | Causes serious eye damage.[1] | Cornea opacity risk.[1] Standard safety glasses are insufficient; face shields or goggles required. |

| STOT-SE | 3 | H335 | May cause respiratory irritation.[1][2] | High vapor pressure or aerosolization triggers mucosal inflammation.[1] |

Section 10: Stability & Reactivity[1]

-

Incompatible Materials: Strong oxidizing agents (risk of N-oxide formation), Acid chlorides/anhydrides (exothermic acylation), Strong acids (salt formation).[1]

-

Decomposition Products: Nitrogen oxides (

), Carbon monoxide.[1] -

Shelf-Life Concerns: The vicinal diol is susceptible to oxidative cleavage (e.g., by periodates), and the amine absorbs atmospheric

to form carbamates.[1] Store under Argon.

Part 3: Safe Handling & Storage Protocols

Hierarchy of Controls (Visualized)

The following decision logic dictates the required engineering controls based on the operation scale.

Figure 1: Risk-based decision matrix for handling corrosive amino-diols. Note the escalation to butyl rubber gloves for larger volumes due to permeation risks.[1]

Storage & Stability[1]

-

Atmosphere: Store under inert gas (Argon preferred over Nitrogen for density).[1] The primary amine will react with atmospheric

to form a solid carbamate crust, compromising purity. -

Temperature: Refrigerate (

). -

Container: Amber glass with a PTFE-lined cap. Avoid metal containers due to potential chelation with the amino-diol motif.

Part 4: Synthesis & Quality Control (Technical Context)

Understanding the synthesis of this compound aids in identifying potential impurities (e.g., regioisomers).[1]

Synthetic Pathway Analysis

The most common route involves the aminolysis of an epoxide intermediate.[1]

-

Precursor: 1,2-epoxy-3-methyl-3-butanol (or similar hydroxy-epoxide).[1]

-

Reagent: Aqueous Ammonia or Benzylamine (followed by deprotection).[1]

-

Mechanism: Nucleophilic attack of the amine on the less substituted carbon of the epoxide (regioselectivity is critical).[1]

Impurity Alert:

-

Regioisomer: Attack at the tertiary carbon (rare due to sterics, but possible) yields 2-amino-3-methylbutane-1,3-diol.[1]

-

Dimerization: Reaction of the product amine with another epoxide molecule.[1]

Quality Control Parameters

Researchers should validate the material using the following specifications:

| Test | Acceptance Criteria | Method |

| Consistent structure; no epoxide signals (~2.5-3.0 ppm).[1] | ||

| Mass Spec | ESI-MS (Positive Mode) | |

| Appearance | Colorless to pale yellow viscous liquid.[1] | Visual Inspection |

| Water Content | Karl Fischer (Critical for stoichiometry) |

Part 5: Emergency Response Protocols

Scenario: Skin Exposure (Corrosive) [1][2]

-

Immediate Action: Move to safety shower immediately. Do not wipe the skin (wiping spreads the corrosive liquid).

-

Flush: Rinse with tepid water for a minimum of 15 minutes .

-

Neutralization: Do not attempt to neutralize with vinegar or acids on the skin; the heat of neutralization causes thermal burns on top of chemical burns.[1]

-

Medical: Seek evaluation. Amino alcohols can absorb transdermally.[1]

Scenario: Spillage (> 10 mL)

-

Evacuate: Clear the immediate area.

-

PPE: Don Butyl rubber gloves and respiratory protection (if outside a hood).[1]

-

Absorb: Use an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels (reaction with amines can be exothermic).[1]

-

Disposal: Collect in a container marked "Corrosive Basic Organic Waste."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57037872, this compound.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: this compound (CAS 1236226-80-4).[1][2] Retrieved from [Link][1]

-

Royal Society of Chemistry. Green Chemistry: Engineered enzymatic cascade converts diols to amino alcohols.[1] (Context on synthesis and stability). Retrieved from [Link]

Sources

A Comparative Technical Guide to 1-Amino-3-methylbutane-2,3-diol and 3-amino-1,2-propanediol for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of two key aminodiol compounds: 1-Amino-3-methylbutane-2,3-diol and 3-amino-1,2-propanediol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural, chemical, and functional distinctions between these molecules. By elucidating their unique properties and potential applications, this guide aims to empower informed decision-making in synthetic chemistry and pharmaceutical design.

Executive Summary

Aminodiols are a critical class of organic compounds characterized by the presence of both amino and hydroxyl functional groups. This bifunctionality makes them versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. The specific positioning and substitution of these functional groups, as well as the overall carbon skeleton, dictate the molecule's physicochemical properties, reactivity, and stereochemistry. This guide focuses on a comparative analysis of a simple, primary aminodiol, 3-amino-1,2-propanediol, and a more sterically hindered, tertiary aminodiol, this compound. Understanding their fundamental differences is paramount for their strategic application in research and development.

Molecular Architecture and Stereochemical Considerations

The foundational difference between this compound and 3-amino-1,2-propanediol lies in their carbon skeletons and the nature of their hydroxyl groups.

1.1. 3-amino-1,2-propanediol: The Archetypal Aminodiol

3-amino-1,2-propanediol, also known as isoserinol or aminoglycerol, is a three-carbon chain with an amino group at the C3 position and hydroxyl groups at the C1 and C2 positions.[1] This arrangement makes it a vicinal diol with a primary amino group. The central carbon (C2) is a stereocenter, meaning the molecule can exist as two enantiomers: (S)- and (R)-3-amino-1,2-propanediol. The presence of both primary and secondary hydroxyl groups offers differential reactivity for selective functionalization.

1.2. This compound: A Sterically Demanding Analogue

In contrast, this compound possesses a five-carbon branched chain. It features a primary amino group at C1, a secondary hydroxyl group at C2, and a tertiary hydroxyl group at C3. The C3 carbon is also substituted with two methyl groups. This substitution pattern introduces significant steric bulk around the tertiary hydroxyl group, which profoundly influences its reactivity and interactions with other molecules. The C2 carbon is a chiral center, leading to the existence of (S)- and (R)-enantiomers.

Diagram 1: Chemical Structures

Caption: Chemical structures of 3-amino-1,2-propanediol and this compound.

Comparative Physicochemical Properties

The structural disparities between these two molecules translate into distinct physical and chemical properties, which are critical for their handling, formulation, and application.

| Property | 3-amino-1,2-propanediol | This compound | References |

| Molecular Formula | C3H9NO2 | C5H13NO2 | [2] |

| Molecular Weight | 91.11 g/mol | 119.16 g/mol | [2] |

| Appearance | Colorless to light yellow viscous liquid | Solid (predicted) | [3] |

| Melting Point | 55-57 °C | Not available | [3] |

| Boiling Point | 264-265 °C | Not available | [3] |

| Solubility | Soluble in water | Predicted to be water-soluble | [3] |

| pKa (predicted) | ~9.5 (amino group) | ~9.5 (amino group) | |

| logP (predicted) | -1.8 | -0.4 |

Analysis of Properties:

-

Molecular Weight and Size: The larger size and molecular weight of this compound will influence its diffusion rates and may impact its ability to fit into certain enzyme active sites or receptor binding pockets.

-

Physical State and Polarity: The higher number of carbon atoms in this compound, despite the additional hydroxyl group, may lead to a less polar character compared to 3-amino-1,2-propanediol, although both are expected to be water-soluble due to the presence of multiple hydrogen-bonding groups.

-

Steric Hindrance: The most significant difference is the steric bulk introduced by the two methyl groups at the C3 position in this compound. This steric hindrance will dramatically affect the reactivity of the adjacent tertiary hydroxyl group and the C2 secondary hydroxyl group.[4]

Synthesis Strategies: A Tale of Two Pathways

The synthetic routes to these aminodiols are dictated by their respective structures. While the synthesis of 3-amino-1,2-propanediol is well-established and performed on an industrial scale, the synthesis of this compound is more challenging and typically approached through methods developed for vicinal amino α-tertiary alcohols.

3.1. Industrial Production of 3-amino-1,2-propanediol

The most common industrial synthesis of 3-amino-1,2-propanediol involves the ammonolysis of 3-chloro-1,2-propanediol.[1] This process is typically carried out in an aqueous solution under pressure.

Diagram 2: Synthesis of 3-amino-1,2-propanediol

Caption: Ruthenium-catalyzed asymmetric amination of α-tertiary 1,2-diols.

3.2.1. Plausible Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the synthesis of similar vicinal amino α-tertiary alcohols via an asymmetric borrowing hydrogen strategy. [5]

-

Materials: 3-methyl-1,2,3-butanetriol (as the starting α-tertiary 1,2-diol), a suitable amine source (e.g., ammonia or a protected amine), a chiral ruthenium catalyst, a suitable solvent (e.g., toluene), and a hydrogen acceptor (if necessary).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the starting diol and the chiral ruthenium catalyst in the solvent.

-

Add the amine source to the reaction mixture.

-

Heat the reaction to the optimal temperature (typically 80-120 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is purified by column chromatography on silica gel to isolate the desired this compound.

-

Applications and Structure-Activity Relationships

The distinct structures of these two aminodiols lead to different applications and structure-activity relationships (SAR) in medicinal chemistry and material science.

4.1. 3-amino-1,2-propanediol: A Workhorse in Pharmaceutical and Chemical Industries

-

Pharmaceuticals: The primary application of 3-amino-1,2-propanediol is as a key intermediate in the synthesis of non-ionic X-ray contrast agents, such as ioversol and iopamidol. [1]Its high water solubility and low toxicity profile are crucial for this application. It is also used in the synthesis of other active pharmaceutical ingredients (APIs).

-

Chiral Chemistry: As a chiral building block, it is employed in the synthesis of enantiomerically pure compounds. [6]* Other Industrial Applications: It serves as a precursor for certain pesticides, emulsifiers, and as a component in the synthesis of lipid-like molecules for RNA interference (RNAi) therapeutics and cationic polymers for gene delivery. [1] 4.2. This compound: Potential in Creating Sterically Defined Scaffolds

While specific large-scale applications for this compound are not as well-documented, its structure suggests potential uses in areas where steric control is important.

-

Drug Discovery: The presence of a tertiary alcohol and gem-dimethyl groups can be used to create sterically hindered and conformationally restricted analogues of bioactive molecules. This can lead to increased selectivity for a particular biological target and improved metabolic stability. The vicinal amino α-tertiary alcohol motif is found in some bioactive molecules. [6]* Chiral Auxiliaries and Ligands: The defined stereochemistry and steric bulk of this compound make it a candidate for use as a chiral auxiliary or as a ligand in asymmetric catalysis. The steric hindrance can create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in catalytic reactions.

-

Material Science: The diol functionality can be used for polymerization, and the bulky side chain could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, or mechanical strength.

Spectroscopic Analysis: Fingerprinting the Differences

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information about the structure and bonding within these molecules.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

3-amino-1,2-propanediol: Will show a more complex splitting pattern for the protons on the three-carbon backbone due to coupling between adjacent protons. The chemical shifts will be in the typical range for alcohols and amines.

-

This compound: Will exhibit a characteristic singlet for the six protons of the two methyl groups. The protons on the aminomethyl and the CH(OH) groups will show distinct multiplets. The absence of a proton on the C3 carbon simplifies the splitting in that region.

-

-

¹³C NMR:

-

The number of unique carbon signals will correspond to the number of carbon atoms in each molecule (3 for 3-amino-1,2-propanediol and 5 for this compound). The chemical shift of the C3 carbon in this compound will be significantly downfield due to the quaternary nature and the attachment of an oxygen atom.

-

5.2. Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic IR absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl groups.

-

N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amino group.

-

C-O stretch: Strong bands in the region of 1000-1200 cm⁻¹.

-

N-H bend: A band around 1600 cm⁻¹.

The main difference in their IR spectra would be subtle shifts in these frequencies due to the different electronic environments and hydrogen bonding patterns influenced by their distinct structures. The steric hindrance in this compound might affect the extent of intermolecular hydrogen bonding, which could be reflected in the shape and position of the O-H and N-H stretching bands.

Conclusion: Strategic Selection for Targeted Outcomes

-

3-amino-1,2-propanediol is a versatile, readily available, and economically important small molecule with broad applications, particularly where hydrophilicity and low steric hindrance are desired.

-

This compound is a more specialized building block whose utility lies in its ability to introduce steric bulk and conformational constraint. Its synthesis is more complex, but it offers opportunities for creating highly specific and metabolically stable molecules, as well as novel chiral ligands and materials.

The choice between these two aminodiols will be dictated by the specific requirements of the target molecule and the desired properties of the final product. A thorough understanding of their fundamental differences, as outlined in this guide, is essential for their effective and strategic application in the laboratory and beyond.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 18). 3-Amino-1,2-Propanediol: Advancing Innovative Chiral Chemistry and Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Discover the Versatile Applications of 3-Amino-1,2-Propanediol (APD) in Pharmaceutical Synthesis, RNAi Therapeutics, and Advanced Chemical Formulations. Retrieved from [Link]

-

Perveen, S., et al. (2025, April 9). Asymmetric Amination of 1,2-Diol through Borrowing Hydrogen: Synthesis of Vicinal Amino α-Tertiary Alcohol. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

Sources

- 1. Asymmetric Amination of 1,2-Diol through Borrowing Hydrogen: Synthesis of Vicinal Amino α-Tertiary Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H13NO2 | CID 57037872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry of 1-amino-3-methyl-2,3-butanediol Isomers

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of 1-amino-3-methyl-2,3-butanediol, a chiral molecule with significant potential in pharmaceutical and materials science. We will delve into the structural nuances of its stereoisomers, outline robust synthetic and analytical methodologies for their separation and characterization, and provide field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's stereochemical landscape.

Introduction: The Significance of Stereoisomerism

In the realm of drug development and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities and physical properties.[1] The seemingly subtle difference in their spatial architecture can mean the difference between a potent therapeutic agent and an inert or even toxic compound.[1] 1-amino-3-methyl-2,3-butanediol presents a fascinating case study in stereoisomerism, possessing two stereogenic centers that give rise to a set of distinct stereoisomers. Understanding and controlling the synthesis and separation of these isomers is crucial for harnessing their unique properties for specific applications.

Structural Analysis of 1-amino-3-methyl-2,3-butanediol Stereoisomers

1-amino-3-methyl-2,3-butanediol has the chemical formula C5H13NO2.[2] Its structure contains two chiral centers at the C2 and C3 positions. The number of possible stereoisomers for a molecule with 'n' chiral centers is 2^n. Therefore, for 1-amino-3-methyl-2,3-butanediol, there are 2^2 = 4 possible stereoisomers. These exist as two pairs of enantiomers.

The four stereoisomers are:

-

(2R, 3R)-1-amino-3-methyl-2,3-butanediol

-

(2S, 3S)-1-amino-3-methyl-2,3-butanediol

-

(2R, 3S)-1-amino-3-methyl-2,3-butanediol

-

(2S, 3R)-1-amino-3-methyl-2,3-butanediol

The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the two enantiomeric pairs is that of diastereomers.

Synthetic Strategies for Stereoselective Synthesis

The controlled synthesis of specific stereoisomers is a cornerstone of modern organic chemistry. For vicinal diols, the Sharpless Asymmetric Dihydroxylation (AD) reaction is a powerful and highly reliable method for the enantioselective synthesis of chiral diols from prochiral alkenes.[3][4] This reaction utilizes osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity.[3][5]

Sharpless Asymmetric Dihydroxylation Workflow

The choice of the chiral ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol.[4][6]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

The following is a representative protocol for the synthesis of a chiral diol using Sharpless Asymmetric Dihydroxylation.[3]

Materials:

-

Prochiral alkene (e.g., a suitable precursor to 1-amino-3-methyl-2,3-butanediol)

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional, but can accelerate the reaction)[4]

-

Sodium sulfite

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, prepare a 1:1 (v/v) mixture of tert-butanol and water.

-

Add the appropriate AD-mix reagent (approximately 1.4 g per 1 mmol of alkene) and stir until mostly dissolved.

-

If required, add methanesulfonamide (1 equivalent).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the alkene (1 equivalent) to the stirred mixture.

-

Stir the reaction vigorously at 0 °C, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix) and stir for 30-60 minutes at room temperature.

-

Add ethyl acetate and stir for an additional 10 minutes.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude diol by flash column chromatography on silica gel.

Separation and Analysis of Stereoisomers

Once a mixture of stereoisomers is synthesized, their separation and the determination of their enantiomeric purity are critical steps. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.[1][7]

Chiral HPLC

Chiral stationary phases are designed to interact differently with enantiomers, leading to different retention times and thus enabling their separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile for the separation of a wide range of chiral compounds, including amines and amino alcohols.[7]

Table 1: Typical Chiral HPLC Parameters

| Parameter | Typical Value/Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Broad applicability for chiral amines and alcohols.[7] |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | Provides good selectivity and resolution for many chiral separations. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimizes peak shape and separation efficiency. |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is common; MS provides structural information. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can affect retention times and resolution. |

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations, particularly for charged molecules like amino acids and their derivatives.[8] The use of a chiral selector, such as a cyclodextrin, in the background electrolyte allows for the differential migration of enantiomers.[8]

Spectroscopic and Crystallographic Characterization

The unambiguous determination of the absolute stereochemistry of each isolated isomer requires advanced analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for stereochemical analysis. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral derivatizing agents (CDAs) can convert the enantiomers into diastereomers, which will exhibit distinct NMR signals.[9][10] For diols, chiral boric acids or the formation of Mosher's esters (using α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) are common derivatization strategies.[11][12][13] The differences in chemical shifts (Δδ) between the diastereomeric derivatives can be correlated to the absolute configuration of the parent molecule.[11][13]

X-ray Crystallography

X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[14][15] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom.[15][16] This technique is considered the "gold standard" for structural elucidation.[17][18]

Conclusion

The stereochemistry of 1-amino-3-methyl-2,3-butanediol is a multifaceted topic with significant implications for its application in various scientific fields. A thorough understanding of its isomeric forms, coupled with robust synthetic, separation, and characterization methodologies, is essential for any researcher or professional working with this compound. The strategic application of techniques such as Sharpless Asymmetric Dihydroxylation, chiral chromatography, NMR spectroscopy with chiral derivatizing agents, and X-ray crystallography provides a comprehensive toolkit for navigating the stereochemical complexities of this and other chiral molecules.

References

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. Available at: [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. Available at: [Link]

-

Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. Available at: [Link]

-

Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

-

Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry. Available at: [Link]

-

NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace. Available at: [Link]

-

The prediction of the absolute stereochemistry of primary and secondary 1,2-diols by 1H NMR spectroscopy: principles and applications. PubMed. Available at: [Link]

-

Determining the Absolute Stereochemistry of secondary/secondary Diols by 1H NMR: Basis and Applications. PubMed. Available at: [Link]

-

Structural determination of aminodiol 7a by X-ray crystallography and NOESY experiments. ResearchGate. Available at: [Link]

-

Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. Available at: [Link]

-

Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Daicel Chiral Technologies. Available at: [Link]

-

2,3-Butanediol. Wikipedia. Available at: [Link]

-

1-Amino-3-methylbutane-2,3-diol. PubChem. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

-

Chiral Drug Separation. SpringerLink. Available at: [Link]

-

Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Publishing. Available at: [Link]

-

Synthesis of (3R)-acetoin and 2,3-butanediol isomers by metabolically engineered Lactococcus lactis. Nature. Available at: [Link]

-

Protein X-ray Crystallography: Basic principles. Proteopedia. Available at: [Link]

-

X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Institutes of Health. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

- Synthesising of methyl propanediol from allyl alcohol. Google Patents.

-

9.6: X-ray Protein Crystallography. Chemistry LibreTexts. Available at: [Link]

-

How many optically active stereoisomers are possible for 2, 3-butanediol? (a) 1 (b) 2 (c) 3 (d) 4 0. YouTube. Available at: [Link]

-

(2R,3S)-2,3-butanediol. Fiveable. Available at: [Link]

-

Three stereoisomers of 2,3-butanediol. ResearchGate. Available at: [Link]

-

2,3-Butanediol. PubChem. Available at: [Link]

Sources

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. This compound | C5H13NO2 | CID 57037872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The prediction of the absolute stereochemistry of primary and secondary 1,2-diols by 1H NMR spectroscopy: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determining the absolute stereochemistry of secondary/secondary diols by 1H NMR: basis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Crystallization Strategies for Amino-Diol Intermediates

Topic: Solubility and Purification of Amino-Diol Intermediates in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Author Persona: Senior Application Scientist

Executive Summary

Amino-diol intermediates—compounds possessing a primary/secondary amine and two hydroxyl groups—represent a unique "amphiphilic conflict" in organic synthesis. Common in the manufacturing of sphingolipids, chloramphenicol derivatives, and chiral auxiliaries (e.g., serinol), these molecules exhibit high aqueous solubility due to extensive hydrogen bonding, yet often possess lipophilic backbones requiring organic solvent processing.

This guide addresses the thermodynamic paradox of purifying these intermediates. It moves beyond standard "trial-and-error" screening, applying Hansen Solubility Parameters (HSP) and thermodynamic phase control to design robust purification workflows.

The Thermodynamic Challenge: Lattice Energy vs. Solvation

The solubility of amino-diols is governed by two competing thermodynamic forces: Crystal Lattice Energy and Solvation Enthalpy .

The "Velcro" Effect

Amino-diols are capable of forming extensive intermolecular hydrogen bond networks (3 donors, 3+ acceptors). In the solid state, this creates a high-energy lattice that acts like molecular Velcro.

-

The Barrier: To dissolve the solid, the solvent must break these solute-solute interactions.

-

The Conflict: Non-polar solvents (Hexane, Toluene) cannot break these H-bonds. Highly polar solvents (Water, MeOH) break them easily but may be difficult to remove or may dissolve impurities non-selectively.

Hansen Solubility Parameters (HSP)

To scientifically select a solvent, we must match the three Hansen parameters of the solute and solvent:

- (Dispersion): Van der Waals forces (Lipophilic backbone).

- (Polarity): Dipole-dipole interactions.[1][2]

- (Hydrogen Bonding): Critical for amino-diols.

Key Insight: Amino-diols typically have a

Strategic Solvent Selection: The "Bridge" Solvents

Successful processing requires solvents that occupy the "middle ground"—high enough

Table 1: Solvent Classification for Amino-Diols

| Solvent Class | Role | Examples | Application Note |

| Primary Solubilizers | Dissolution | Methanol, Ethanol, Water | High |

| Bridge Solvents | Balance | 2-MeTHF , IPA, THF | The "Goldilocks" zone. Moderate polarity; often allows cooling crystallization without antisolvent. |

| Antisolvents | Precipitation | MTBE, Heptane, Toluene | Low |

| Reactive Solvents | Avoid | Acetone, MEK | Ketones can react with primary amines to form imines (Schiff bases). Avoid unless amine is protected. |

Senior Scientist Note: 2-Methyltetrahydrofuran (2-MeTHF) is increasingly preferred over THF. It separates better from water during workup and has a higher boiling point, allowing for higher temperature dissolution curves.

Visualization: Solvent Selection Decision Matrix

The following logic flow guides the selection process based on the specific protection state of the amino-diol.

Figure 1: Decision matrix for selecting solvent systems based on the steric and electronic protection of the amino-diol.

Experimental Protocol: The "Oiling Out" Mitigation

A common failure mode with amino-diols is "oiling out" (Liquid-Liquid Phase Separation, LLPS) instead of crystallizing. This occurs when the amorphous oil is thermodynamically more stable than the supersaturated solution but kinetically accessible compared to the crystal.

Protocol: Seeded Cooling Crystallization

Objective: Purify a crude amino-diol (approx. 90% purity) avoiding oil formation.

-

Dissolution (The Saturation Point):

-

Charge crude solid to the reactor.

-

Add 2-MeTHF (Bridge Solvent) at 5 vol/wt.

-

Heat to 60°C. If not dissolved, add Methanol (Solubilizer) in 5% increments until clear.

-

Why: The small amount of MeOH disrupts the H-bond network; 2-MeTHF maintains lipophilic solubility.

-

-

Metastable Zone Targeting:

-

Cool slowly to 45°C.

-

Crucial Step: Add seed crystals (0.5 wt%) of pure product.

-

Why: Amino-diols have high nucleation barriers. Without seeds, supersaturation builds until the system collapses into an oil. Seeds provide a template for ordered growth.

-

-

Antisolvent Addition (Dosage Controlled):

-

Dispense Heptane or MTBE slowly over 2 hours.

-

Maintain temperature at 45°C (Isothermal addition).

-

Target Ratio: Final solvent composition should be 60:40 (Solvent:Antisolvent).

-

-

Cooling and Isolation:

-

Cool to 0°C over 4 hours.

-

Filter and wash with a cold 50:50 mix of 2-MeTHF/Heptane.

-

Dry under vacuum at 40°C. Warning: Do not over-dry if the product is a hydrate; check TGA (Thermogravimetric Analysis) first.

-

Visualization: Process Workflow & Phase Control

Figure 2: Process flow for the purification of amino-diols, highlighting the feedback loop for correcting "oiling out" phenomena.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Oiling Out | Supersaturation is too high; system entered LLPS region before nucleation. | 1. Re-heat to dissolve oil.2. Add more "Bridge" solvent (e.g., IPA).3. Seed at a higher temperature. |

| Gel Formation | Hydrogen bonding network formed a supramolecular gel rather than a crystal. | Increase shear (agitation rate). Add a chaotic H-bond breaker (e.g., 1-2% water or MeOH). |

| Low Yield | Product is too soluble in the mother liquor. | 1. Cool to lower temperature (-10°C).2. Increase Antisolvent ratio.3. Form a salt (e.g., HCl or Oxalate) which is often less soluble in organics. |

| Color Retention | Impurities trapped in crystal lattice. | Use 1-Chlorobutane or Toluene as the antisolvent; these often reject polar colored impurities better than alkanes. |

References

-

Hansen Solubility Parameters (HSP): Hansen Solubility Parameters: A User's Handbook. Charles Hansen.[4] (The definitive guide on

matching).-

Source:

-

-

Crystallization of Amino-Diols (Serinol):2-Amino-1,3-propanediol Properties and Applications. ChemicalBook. (Data on serinol solubility and stability).

-

Source:

-

-

Impurity Removal Strategies: Impurity Occurrence and Removal in Crystalline Products.[5] Organic Process Research & Development (OPRD). (Strategies for handling difficult crystallizations).

-

Source:

-

-

Solvent Selection for Pharmaceuticals:Solvent Selection in Pharmaceutical Crystallization Process Development. (Webinar/Guide on antisolvent selection).

-

Source:

-

-

General Solubility Data:Solubility of Organic Compounds. (General principles of amine/alcohol solubility).

-

Source:

-

Sources

Methodological & Application

Application Note & Protocol: Selective Sulfonylation of 1-amino-3-methyl-2,3-butanediol

Abstract

This document provides a comprehensive guide for the selective sulfonylation of the primary amino group in 1-amino-3-methyl-2,3-butanediol, a valuable chiral building block in pharmaceutical and materials science. Given the presence of multiple nucleophilic sites—a primary amine, a secondary alcohol, and a tertiary alcohol—achieving high selectivity is a critical challenge. This application note details two primary protocols: a direct N-sulfonylation method that leverages the inherent nucleophilicity difference between the amine and hydroxyl groups, and a more robust, protecting-group-based strategy for applications demanding absolute selectivity. The causality behind experimental choices, potential side reactions, troubleshooting, and characterization techniques are discussed in detail to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction & Scientific Background

1-amino-3-methyl-2,3-butanediol is a chiral amino alcohol that serves as a versatile starting material in asymmetric synthesis. The transformation of its primary amino group into a sulfonamide is a frequently required step in drug discovery and development. Sulfonamides are a cornerstone pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] Furthermore, the resulting N-sulfonyl group can serve as a robust protecting group or as a precursor for further synthetic manipulations, such as N-alkylation.[1]

The primary challenge in the sulfonylation of this substrate lies in achieving chemoselectivity. The molecule presents three nucleophilic centers. While the primary amine is generally the most nucleophilic and reactive site, the secondary and tertiary hydroxyl groups can compete, leading to the formation of undesired O-sulfonylated byproducts. These byproducts can complicate purification and reduce the yield of the target N-sulfonylated compound.

This guide is structured to provide both a rapid, direct protocol and a more rigorous, multi-step protocol, allowing researchers to choose the method best suited to their purity requirements, scale, and available resources. We will explore the mechanistic basis for selectivity and provide field-proven insights to overcome common synthetic hurdles.

Mechanistic Principles of Selective Sulfonylation

The sulfonylation of an amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl, or methanesulfonyl chloride, MsCl) is a nucleophilic acyl substitution reaction at the sulfur center. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Chloride Expulsion: The tetrahedral intermediate formed collapses, expelling a chloride ion as a leaving group.

-

Deprotonation: The base removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and the corresponding ammonium salt of the base.[2]

Selectivity for N-sulfonylation over O-sulfonylation is achieved by exploiting the greater nucleophilicity of the primary amine compared to the hydroxyl groups, especially under neutral or slightly basic conditions at low temperatures. The use of a hindered tertiary amine base prevents it from competing as a nucleophile.

Experimental Protocols

PROTOCOL 1: Direct Selective N-Sulfonylation

This protocol is optimized for speed and efficiency, relying on kinetic control to favor the desired N-sulfonylation. It is suitable for initial exploratory work and when minor O-sulfonylated impurities can be removed chromatographically.

Materials and Reagents:

-

1-amino-3-methyl-2,3-butanediol

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-amino-3-methyl-2,3-butanediol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C using an ice-water bath and stir for 10 minutes.

-

Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (TsCl or MsCl, 1.1 eq.) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise via a dropping funnel over 30 minutes. Causality Note: Slow, dropwise addition at low temperature is crucial to maintain kinetic control, minimizing localized heating and reducing the rate of the less favorable O-sulfonylation reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification Prep: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-sulfonylated product.

Workflow for Direct N-Sulfonylation

Caption: Workflow for the direct N-sulfonylation of 1-amino-3-methyl-2,3-butanediol.

PROTOCOL 2: N-Sulfonylation via Diol Protection

This protocol ensures the highest selectivity by temporarily protecting the two hydroxyl groups as an acetonide. It is the method of choice for large-scale synthesis or when byproducts are difficult to separate.

Step-by-Step Methodology:

Part A: Acetonide Protection of the Diol

-

Reaction Setup: Suspend 1-amino-3-methyl-2,3-butanediol (1.0 eq.) in 2,2-dimethoxypropane (5.0 eq.). Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, as monitored by TLC.

-

Work-up: Quench the reaction with solid NaHCO₃ to neutralize the acid. Filter the solid and concentrate the filtrate under reduced pressure to yield the crude protected amino alcohol, which is often pure enough for the next step.

Part B: Sulfonylation of the Protected Amine

-

Follow the steps outlined in PROTOCOL 1 (Steps 1-7), using the protected amino alcohol from Part A as the starting material.

Part C: Acetonide Deprotection

-

Reaction Setup: Dissolve the N-sulfonylated, protected intermediate from Part B in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Reaction: Stir at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

-

Work-up: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over MgSO₄, filter, and concentrate to yield the final, deprotected N-sulfonylated product. Purify further by recrystallization or chromatography if necessary.

Workflow for Protected N-Sulfonylation

Sources

ketalization reaction conditions for vicinal amino diols

Application Note & Protocol

Title: Strategic Ketalization of Vicinal Amino Diols: Conditions and Protocols for Robust Protection

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the ketalization of vicinal amino diols, a critical protection strategy in multi-step organic synthesis, particularly in the context of pharmaceutical development. We delve into the mechanistic underpinnings, reaction conditions, and catalyst selection, with a special focus on achieving high chemoselectivity and preserving stereochemical integrity. A comprehensive, field-tested protocol for the acetonide protection of a Boc-protected vicinal amino diol is presented, alongside a troubleshooting guide to address common experimental challenges.

Introduction: The Synthetic Challenge of Vicinal Amino Diols

Vicinal amino diols are prevalent structural motifs in a vast array of biologically active molecules, including sphingolipids, aminosugars, and numerous pharmaceutical agents.[1][2] The synthetic manipulation of these compounds is often complicated by the presence of three proximate functional groups: two hydroxyls and an amino group. The hydroxyl groups, particularly in a 1,2- or 1,3-relationship, are prone to oxidative cleavage and other undesired side reactions.[3][4] The amino group, being nucleophilic and basic, can interfere with a wide range of chemical transformations.

Consequently, the judicious use of protecting groups is paramount. Ketalization, specifically the formation of a cyclic ketal (e.g., an acetonide) across the diol moiety, offers a robust solution for the simultaneous protection of both hydroxyl groups.[5] This strategy not only masks the reactivity of the diols but also imparts increased lipophilicity to the molecule, which can aid in solubility and purification. However, the presence of the adjacent amino group introduces a layer of complexity that necessitates careful consideration of reaction conditions to ensure chemoselectivity and avoid unwanted side reactions.

Mechanistic Considerations and Chemoselectivity

The ketalization of a diol with a ketone or a ketone equivalent, such as an enol ether or a ketal, is typically an acid-catalyzed process.[6][7] The generally accepted mechanism involves the protonation of the carbonyl oxygen of the ketone, followed by nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group and elimination of water, followed by intramolecular attack by the second hydroxyl group of the diol, leads to the formation of the cyclic ketal.

A primary challenge in the ketalization of vicinal amino diols is the competing nucleophilicity of the amino group. Under acidic conditions, the amino group can be protonated, diminishing its nucleophilicity. However, if the amino group remains unprotected, it can react with the ketone or aldehyde, or with reagents used for amine protection (e.g., Boc₂O), potentially leading to the formation of undesired byproducts like oxazolidinones.[8] Therefore, it is often advantageous to protect the amino group prior to ketalization.

Chemoselective N-Protection:

The choice of the amine protecting group is critical. The widely used tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under the typically acidic conditions required for ketalization and can be introduced chemoselectively in the presence of hydroxyl groups.[8][9] Other protecting groups like the phthaloyl (Phth) group have also been successfully employed, especially when harsh basic conditions for deprotection are compatible with the overall synthetic route.[10]

Optimizing Reaction Conditions

The success of a ketalization reaction hinges on a careful balance of several experimental parameters.

Ketalizing Agents

The choice of the ketalizing agent influences the reaction rate and conditions.

| Ketalizing Agent | Typical Conditions | Advantages | Disadvantages |

| Acetone | Acid catalyst (e.g., TsOH, H₂SO₄), often used as solvent, requires water removal. | Readily available, inexpensive. | Reaction is an equilibrium; requires efficient water removal (e.g., Dean-Stark apparatus).[11] |

| 2,2-Dimethoxypropane (DMP) | Acid catalyst (e.g., TsOH, PPTS), often in a non-aqueous solvent (e.g., DCM, DMF). | Drives the reaction forward by producing methanol and acetone, which can be removed by distillation.[11] | More expensive than acetone. |

| 2-Methoxypropene | Acid catalyst (e.g., TsOH). | Reacts to form the ketal and acetone, which can be removed. | Can be prone to polymerization. |

Catalysts

A wide range of acid catalysts can be employed for ketalization.

| Catalyst Type | Examples | Key Features |

| Brønsted Acids | p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄), Pyridinium p-toluenesulfonate (PPTS) | Effective and widely used. Strong acids can be corrosive and may not be compatible with acid-sensitive functional groups.[12] |

| Lewis Acids | Zinc chloride (ZnCl₂), Zirconium tetrachloride (ZrCl₄), Erbium triflate (Er(OTf)₃) | Can be milder and more chemoselective than Brønsted acids.[13][14] |

| Heterogeneous Catalysts | Cation exchange resins (e.g., Amberlyst), Sulfonated silica (SiO₂-SO₃H), Clays (e.g., Montmorillonite) | Easily removed by filtration, recyclable, and can lead to cleaner reactions.[5][15][16][17] |

For substrates with acid-sensitive groups, milder catalysts like PPTS or certain Lewis acids are preferred. Heterogeneous catalysts offer the significant advantage of simplified workup procedures.[5][15]

Solvents and Temperature

The choice of solvent depends on the ketalizing agent and the method of water removal. When using acetone, it often serves as both the reagent and the solvent. For other ketalizing agents like DMP, inert solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or toluene are common. Toluene is particularly useful when a Dean-Stark apparatus is employed for azeotropic removal of water.[13]

Reactions are typically run at room temperature to reflux, depending on the reactivity of the substrate and the catalyst used. Microwave irradiation has been shown to significantly accelerate ketalization reactions, often leading to higher yields in shorter reaction times.[16]

Experimental Protocol: Acetonide Protection of a Boc-Protected Vicinal Amino Diol

This protocol describes a general and reliable method for the acetonide protection of a vicinal amino diol where the amino group is pre-protected with a Boc group.

Materials:

-

Boc-protected vicinal amino diol

-

2,2-Dimethoxypropane (DMP)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Boc-protected vicinal amino diol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1–0.5 M).

-

Addition of Reagents: Add 2,2-dimethoxypropane (DMP) (2.0–3.0 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05–0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1–4 hours).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acetonide-protected product.

Causality Behind Experimental Choices:

-

Boc Protection: Pre-protection of the amine prevents its interference with the acid-catalyzed ketalization and potential side reactions.[8]

-

2,2-Dimethoxypropane (DMP): Used as both a ketalizing agent and a water scavenger. The byproducts, acetone and methanol, are volatile and do not interfere with the reaction equilibrium.[11]

-

p-Toluenesulfonic acid (TsOH): A common, effective, and inexpensive Brønsted acid catalyst.[13] A catalytic amount is sufficient to promote the reaction without causing significant degradation of the Boc group.

-

Anhydrous DMF: A polar aprotic solvent that is excellent for dissolving many polar organic molecules, including amino diols. The use of an anhydrous solvent minimizes the presence of water, which would otherwise hinder the forward reaction.

-

Aqueous NaHCO₃ Quench: Neutralizes the acidic catalyst, preventing potential deprotection or side reactions during workup and storage.

-

Purification by Chromatography: Removes any unreacted starting material, byproducts, and residual catalyst to yield the highly pure desired product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient catalyst, presence of water, sterically hindered diol. | Add more catalyst. Ensure anhydrous conditions. Increase reaction temperature or time. Consider using a more reactive ketalizing agent or a stronger catalyst. |

| Low Yield | Product loss during workup, degradation of starting material or product. | Ensure the quench is performed carefully to avoid emulsions. Use a milder catalyst (e.g., PPTS). Check the stability of the compound to the chromatographic conditions. |

| Formation of Byproducts | Side reactions involving the amino group (if unprotected), partial deprotection of the Boc group. | Ensure complete Boc protection prior to ketalization. Use a milder acid catalyst. Keep the reaction temperature as low as possible. |

| Acetonide Deprotection | Exposure to strong acid during workup or purification. | Ensure complete neutralization after the reaction. Use a neutral or slightly basic eluent system for chromatography if possible, or use deactivated silica gel. |

Deprotection

The acetonide protecting group is reliably cleaved under acidic conditions. Mild conditions, such as treatment with aqueous acetic acid or a catalytic amount of a strong acid (e.g., HCl, TFA) in a protic solvent mixture (e.g., THF/water, methanol), are typically sufficient to regenerate the diol.[17] The choice of deprotection conditions should be made in consideration of the stability of other functional groups in the molecule.

Conclusion

The ketalization of vicinal amino diols is a powerful and essential transformation in modern organic synthesis. By understanding the underlying mechanism and carefully selecting the reaction conditions—particularly through the strategic use of an amine protecting group—researchers can achieve high yields of the desired protected products. The protocol provided herein serves as a robust starting point for the development of protection strategies for a wide range of complex molecules bearing the vicinal amino diol motif.

References

-

Title: Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition Source: MDPI URL: [Link]

-

Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: PMC (ACS Omega) URL: [Link]

-

Title: Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol Source: ResearchGate URL: [Link]

-

Title: Ketalization of Ketones to 1,3-Dioxolanes and Concurring Self-Aldolization Catalyzed by an Amorphous, Hydrophilic SiO2-SO3H Catalyst under Microwave Irradiation Source: SciELO URL: [Link]

-

Title: Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols Source: ResearchGate URL: [Link]

-

Title: 1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL: [Link]

-

Title: Acetonides Source: Organic Chemistry Portal URL: [Link]

-

Title: Acetals can serve as protecting groups for 1,2-diols, as well as... Source: Pearson URL: [Link]

-

Title: Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst Source: PMC (Chemistry – A European Journal) URL: [Link]

-

Title: 17.8: Acetals as Protecting Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry Source: ResearchGate URL: [Link]

-

Title: Syntheses and reactions of silyl carbamates. 1. Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Acetonide Source: Wikipedia URL: [Link]

-

Title: Chemoselective Boc protection of phenols and amino alcohols Source: ResearchGate URL: [Link]

-

Title: Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers Source: PMC (Molecules) URL: [Link]

-

Title: Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis Source: PMC (Molecules) URL: [Link]

-

Title: Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex Source: PMC (Journal of the American Chemical Society) URL: [Link]

-

Title: Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Source: IOSR Journal of Applied Chemistry URL: [Link]

-

Title: One‐Pot Three‐Step Consecutive Transformation of L‐α‐Amino Acids to (R)‐ and (S)‐Vicinal 1,2‐Diols via Combined Chemical and Biocatalytic Process Source: ResearchGate URL: [Link]

-

Title: Oxidative cleavage of 1,2-diols to give aldehydes/ketones Source: Master Organic Chemistry URL: [Link]

-

Title: Protecting Groups: Hydroxyl & Amino Source: Studylib URL: [Link]

-

Title: Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex Source: ResearchGate URL: [Link]

-

Title: NaIO4 Oxidative Cleavage of Diols Source: Chemistry Steps URL: [Link]

-

Title: Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Diols and Amino-Polyols Source: Digital CSIC URL: [Link]

Sources

- 1. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 14. Acetonides [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

Fmoc protection of 1-Amino-3-methylbutane-2,3-diol for peptide synthesis

Executive Summary

This application note details the protocol for the

Unlike standard amino acids, this substrate possesses two hydroxyl groups (one secondary, one tertiary) and lacks a carboxylic acid moiety. This unique structure presents specific challenges:

-

Chemo-selectivity: Preventing

-acylation (carbonate formation) while quantitatively protecting the amine. -

Solubility: The starting material is highly hydrophilic, while the Fmoc-product is amphiphilic, complicating purification.

-

Acid Sensitivity: The tertiary alcohol at C3 is prone to dehydration under strong acidic conditions.

This guide recommends the use of Fmoc-OSu under modified Schotten-Baumann conditions to ensure high yield and purity, avoiding the side reactions common with Fmoc-Cl.

Strategic Analysis & Chemistry

Reaction Mechanism & Reagent Selection

The choice of acylating agent is the single most critical variable in this protocol.

-

Fmoc-Cl (9-Fluorenylmethyl chloroformate): NOT RECOMMENDED. Fmoc-Cl is highly electrophilic. In the presence of vicinal diols, it frequently leads to the formation of cyclic carbonates or mixed

-bis-Fmoc species. It also generates HCl, requiring careful pH control to prevent acid-catalyzed dehydration of the tertiary alcohol. -

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): PREFERRED.[1][2] This reagent is less reactive toward hydroxyls, providing excellent selectivity for the amine. The leaving group (N-hydroxysuccinimide) is water-soluble and non-corrosive.

Chemical Pathway

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl of the Fmoc-OSu succinimidyl ester.

Figure 1: Reaction pathway focusing on the selective acylation of the amine. Note that the hydroxyl groups remain free under these controlled conditions.

Detailed Protocol

Materials & Equipment

-

Substrate: this compound (1.0 eq)

-

Reagent: Fmoc-OSu (1.1 eq)

-

Base: Sodium Bicarbonate (

) (2.0 eq) -

Solvents: 1,4-Dioxane (HPLC grade), Deionized Water, Ethyl Acetate (EtOAc), Brine.

-

Equipment: Round-bottom flask, magnetic stirrer, pH meter, rotary evaporator.

Step-by-Step Procedure

Step 1: Solubilization and pH Adjustment

-

Dissolve This compound (e.g., 10 mmol, 1.19 g) in Water (15 mL).

-

Add

(20 mmol, 1.68 g) to the solution. Stir until fully dissolved. -

Add 1,4-Dioxane (15 mL).

-

Note: A 1:1 Water:Dioxane ratio ensures the starting amine (water-soluble) and the Fmoc-OSu (organic-soluble) interact efficiently. Acetone can be substituted for dioxane if needed, but dioxane typically offers better solubility for the Fmoc-product.

-

Step 2: Acylation (The Critical Step)

-

Cool the mixture to 0°C (ice bath). Lower temperature improves selectivity for the amine over the hydroxyls.

-

Dissolve Fmoc-OSu (11 mmol, 3.71 g) in a minimal amount of 1,4-Dioxane (approx. 10-15 mL).

-

Add the Fmoc-OSu solution dropwise to the stirring amine solution over 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 3–4 hours .

Step 3: In-Process Control (IPC)

-

TLC System: Ethyl Acetate/Hexane (3:1) or DCM/MeOH (9:1).

-

Visualization: UV (254 nm) for Fmoc; Ninhydrin stain for free amine.

-

Pass Criteria: Disappearance of the baseline ninhydrin-positive spot (free amine) and appearance of a UV-active spot (

depending on system).

Step 4: Workup & Isolation

-

Partial Evaporation: Remove the bulk of the Dioxane/Acetone on a rotary evaporator (bath temp < 40°C). Do not evaporate to dryness; keep the aqueous phase.

-

Dilution: Add Water (30 mL) to the residue.

-

Wash: Extract with Diethyl Ether (

mL) to remove unreacted Fmoc-OSu and non-polar byproducts (e.g., fulvene derivatives). Discard the organic (ether) layer. -

Acidification:

-

Place the aqueous layer (containing the product as a sodium salt/suspension) in an ice bath.

-

Carefully adjust pH to 2.0–3.0 using 1M HCl .[3]

-

CRITICAL WARNING: Do not use concentrated HCl or heat. The C3 tertiary alcohol is acid-sensitive and can dehydrate to form an alkene.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

mL).-

Troubleshooting: If the layers do not separate well due to the surfactant nature of the product, add solid NaCl to saturate the aqueous phase ("salting out").

-

-

Drying: Wash the combined EtOAc layers with Brine (

mL), dry over anhydrous -

Concentration: Evaporate the solvent under reduced pressure to yield the crude product as a white foam or solid.

Purification (If required)

While the crude purity is often >95% using this method, recrystallization is the preferred purification method over chromatography for this polar molecule.

-

Solvent System: Dissolve in a minimum amount of hot EtOAc or Ethanol, then slowly add Hexane or Water (respectively) until turbid. Cool to 4°C.

Analytical Specifications (Expected Data)

| Parameter | Specification | Notes |

| Appearance | White to off-white solid/foam | |

| Molecular Weight | 341.4 g/mol | Formula: |

| MS (ESI+) | Primary ionization mode. | |

| 1H NMR (DMSO-d6) | Characteristic Fmoc aromatic signals. | |

| 1H NMR (Key) | Methyl groups at C3 (gem-dimethyl like). | |

| Solubility | DMSO, DMF, MeOH, EtOAc | Insoluble in Water, Hexane. |

Workflow Visualization